![molecular formula C17H8BrN3O4 B3614964 2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3614964.png)
2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole-1,3(2H)-dione derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. The compound has shown potential as a chemotherapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage. This accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of PARP. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in animal models. In addition, the compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cell death. However, one limitation of the compound is its low yield in synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research on 2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the use of the compound in combination with other chemotherapeutic agents to enhance its effectiveness against cancer cells.
Scientific Research Applications
2-(5-bromo-8-quinolinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a chemotherapeutic agent. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. The compound works by inhibiting PARP, which leads to the accumulation of DNA damage and ultimately cell death. In addition to its potential as a cancer treatment, the compound has also been studied for its potential to treat other diseases, such as neurodegenerative diseases and inflammation.
properties
IUPAC Name |
2-(5-bromoquinolin-8-yl)-4-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrN3O4/c18-11-6-7-13(15-9(11)4-2-8-19-15)20-16(22)10-3-1-5-12(21(24)25)14(10)17(20)23/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGLNAECCNEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=C4C(=C(C=C3)Br)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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